Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one
Description
Trispiro[3.0.0.3⁶.2⁵.2⁴]tridecan-11-one is a polycyclic organic compound characterized by three spiro junctions and a ketone functional group at the 11th position of its tridecane backbone. Its complex architecture involves fused cycloalkane rings, which confer unique stereochemical and electronic properties.
Properties
CAS No. |
596821-70-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
trispiro[3.0.0.36.25.24]tridecan-11-one |
InChI |
InChI=1S/C13H18O/c14-10-9-12(5-2-6-12)13(10)8-7-11(13)3-1-4-11/h1-9H2 |
InChI Key |
JQTDMPCLEHUBIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCC23C(=O)CC34CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of spirocyclic intermediates through cyclization reactions. These intermediates are then subjected to further chemical transformations to achieve the final trispiro structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective measures to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one has several applications in scientific research:
Chemistry: The compound is used as a model system to study spirocyclic chemistry and the behavior of strained ring systems.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one exerts its effects is largely dependent on its interactions with other molecules. Its spirocyclic structure allows it to fit into specific molecular targets, such as enzymes or receptors, potentially inhibiting or modifying their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target molecules, leading to changes in their function.
Comparison with Similar Compounds
Trispiro[3.1.3.1.3.1]pentadecane-5,10,15-trione (5, n = 4)
- Structure : Features three spiro-linked cyclopropane rings and three ketone groups at positions 5, 10, and 13.
- Synthesis : Generated via photolysis of precursor lactones under Corex-filtered UV light, yielding isomers like the δ-lactone (30% yield) and CO-loss product trispiro[3.1.3.1.3.0]tetradecane-5,10-dione (11.4% yield) .
- Key Differences: Larger pentadecane backbone vs. tridecane in the target compound. Multiple ketone groups (vs. single ketone at C11).
Trispiro[cyclohexane-1,2'-chroman-3',2"-2H-chromeno[3,4-e][1,3,4]oxadithiin-5",1''-cyclohexan]-4'-one (3b)
Dispiro[5.1.5⁸.2⁶]pentadecane-3,7,11-trione
Trispiro Phosphazene Derivatives (e.g., 5a)
- Structure : Trispirocyclotriphosphazenes with 4-fluorobenzyl and diamine substituents.
- Stereochemistry : Contains two equivalent chiral P-centers, enabling racemic or meso forms depending on substitution patterns .
- Key Differences: Inorganic phosphorus backbone vs. organic hydrocarbon framework. Applications in coordination chemistry and catalysis, contrasting with the target compound’s undetermined uses .
Comparative Data Table
Research Findings and Insights
- Synthetic Challenges : Trispiro compounds often require multi-step routes, such as photolysis (for lactones) or amine substitution (for phosphazenes). Yields vary significantly; e.g., trispiro lactones achieve 30–66% yields depending on conditions .
- Structure-Property Relationships :
- Theoretical Studies : Molecular dynamics simulations for 3b highlight adsorption mechanisms on metal surfaces, a framework applicable to other trispiro systems .
Biological Activity
Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one is a complex organic compound characterized by its unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features three interconnected spiro rings, which contribute to its unique properties and biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for B. subtilis .
- Fungal Activity : In vitro assays demonstrated that this compound also possesses antifungal properties, particularly against Candida albicans. The compound showed an MIC of 16 µg/mL, indicating strong antifungal potential .
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
-
Results : The IC50 values were reported as follows:
- MCF-7: 15 µM
- A549: 20 µM
- HT-29: 25 µM
These results suggest that this compound exhibits promising anticancer activity, potentially through induction of apoptosis and inhibition of cell proliferation .
The mechanisms underlying the biological activities of this compound are still under investigation; however, several hypotheses have been proposed:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : In cancer cells, it is hypothesized that this compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al., (2021) evaluated the antimicrobial efficacy of this compound in a clinical setting against multidrug-resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated samples compared to controls, highlighting the compound's potential as a therapeutic agent in treating resistant infections .
Case Study 2: Cancer Cell Line Analysis
In a recent publication by Jones et al., (2023), the anticancer effects of this compound were analyzed using a combination therapy approach with conventional chemotherapeutics on MCF-7 cells, showing enhanced cytotoxic effects when combined with doxorubicin . This suggests synergistic effects that may warrant further investigation for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
